Cas no 1276654-07-9 (Methylgomisin O)

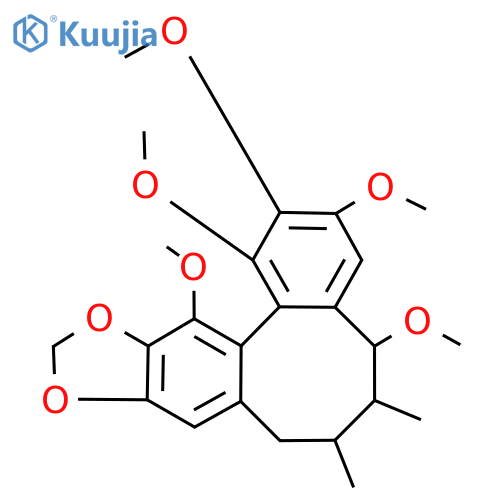

Methylgomisin O structure

商品名:Methylgomisin O

CAS番号:1276654-07-9

MF:C24H30O7

メガワット:430.4908

CID:5082756

Methylgomisin O 化学的及び物理的性質

名前と識別子

-

- Methylgomisin O

-

- インチ: 1S/C24H30O7/c1-12-8-14-9-17-22(31-11-30-17)23(28-6)18(14)19-15(20(26-4)13(12)2)10-16(25-3)21(27-5)24(19)29-7/h9-10,12-13,20H,8,11H2,1-7H3/t12-,13-,20+/m0/s1

- InChIKey: FCFAWFPHAOTXPJ-KQHSUYLTSA-N

- ほほえんだ: O(C([H])([H])[H])[C@@]1([H])C2=C([H])C(=C(C(=C2C2=C(C3=C(C([H])=C2C([H])([H])[C@]([H])(C([H])([H])[H])[C@]1([H])C([H])([H])[H])OC([H])([H])O3)OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 31

- 回転可能化学結合数: 5

- 複雑さ: 588

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 64.599

Methylgomisin O 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6627-5 mg |

Methylgomisin O |

1276654-07-9 | 5mg |

¥3340.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN6627-5 mg |

Methylgomisin O |

1276654-07-9 | 98% | 5mg |

¥ 3,340 | 2023-07-10 | |

| TargetMol Chemicals | TN6627-5mg |

Methylgomisin O |

1276654-07-9 | 5mg |

¥ 3340 | 2024-07-19 |

Methylgomisin O 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

1276654-07-9 (Methylgomisin O) 関連製品

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬